molecular formula C13H20N2O B1524157 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol CAS No. 1179794-26-3

2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol

Cat. No.: B1524157
CAS No.: 1179794-26-3
M. Wt: 220.31 g/mol
InChI Key: KNVPXFDWGVBHFO-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol is a chemical compound of significant interest in medicinal and organic chemistry research. It features a piperazine ring, a privileged scaffold in drug discovery, linked to a 3-methylphenyl group through an ethanol bridge. This specific molecular architecture makes it a valuable intermediate for the synthesis of more complex molecules. Piperazine derivatives are extensively utilized in pharmaceutical research due to their diverse biological activities. Compounds with similar structures, such as 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol, are known as key intermediates or impurities in the synthesis of pharmaceuticals, suggesting potential parallel applications for this compound in developing new active ingredients . Furthermore, the presence of both the piperazine ring and the ethanol group provides two potential sites for further chemical modification, enhancing its utility as a versatile building block in constructing compound libraries for high-throughput screening . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, pharmaceutical, or medicinal agent. Applications Pharmaceutical Research & Development: Serves as a key synthetic intermediate for the exploration of new therapeutic agents. Medicinal Chemistry: A versatile building block for structure-activity relationship (SAR) studies and the creation of novel chemical entities. Chemical Synthesis: Used in the development of more complex, functionalized piperazine derivatives. Please inquire for current availability, pricing, and custom synthesis options.

Properties

IUPAC Name

2-(3-methylphenyl)-2-piperazin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-3-2-4-12(9-11)13(10-16)15-7-5-14-6-8-15/h2-4,9,13-14,16H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVPXFDWGVBHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CO)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Halogenated Precursors

A common method involves reacting a halogenated ethan-1-ol intermediate with piperazine under basic or neutral conditions to substitute the halogen with the piperazine nitrogen.

  • Example Procedure:
    • Starting with 2-(3-methylphenyl)-2-chloroethanol or a similar halogenated precursor.
    • Reacting with piperazine in an organic solvent such as ethanol or dimethylformamide (DMF).
    • Reaction temperature typically ranges from room temperature to reflux (~60–130 °C).
    • Use of bases like triethylamine or sodium carbonate to neutralize formed acids and facilitate substitution.
    • Reaction times vary from several hours up to 24 hours depending on conditions.

Comparative Data Table of Preparation Methods

Method Starting Material Reaction Conditions Solvent(s) Yield (%) Notes
Nucleophilic substitution 2-(3-methylphenyl)-2-chloroethanol 60–130 °C, 12–24 h, base present Ethanol, DMF 60–85 Common, straightforward, requires base
Reduction + Piperazine coupling 2-(3-methylphenyl)acetophenone (ketone) NaBH4 reduction at 0 °C, then reflux with piperazine Ethanol, 2-propanol 45–76 Multi-step, allows stereocontrol
Base-induced cyanation Chloromethyl derivatives + disulfides 100 °C, 3 h, Cs2CO3 base Ethanol ~90 Catalyst-free, green solvent, mild conditions

Detailed Research Findings

  • Yield and Purity: The nucleophilic substitution method typically yields 60–85% of the target compound with high purity after crystallization. For example, a related piperazine derivative was obtained with 61.4% yield and 86.1% HPLC purity after extraction and crystallization.

  • Reaction Optimization: Temperature control is critical; for instance, heating at 160 °C for 30 minutes was effective in piperazine incorporation in benzimidazole derivatives, while lower temperatures resulted in incomplete reactions and higher temperatures caused decomposition.

  • Green Chemistry Considerations: The base-induced cyanation method in ethanol without catalysts or toxic solvents represents an environmentally friendly alternative with high efficiency and simple purification.

  • Purification Techniques: Common purification involves liquid-liquid extraction with ethyl acetate, pH adjustment with aqueous sodium hydroxide, drying over anhydrous sodium sulfate, and recrystallization from methanol or ethanol.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Potential :
    • Piperazine derivatives have been explored for their antidepressant properties. The structural similarity of 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol to known antidepressants suggests it may exhibit similar pharmacological effects. Studies on related compounds indicate that modifications in the piperazine ring can enhance serotonin receptor affinity, which is critical for mood regulation.
  • Antipsychotic Activity :
    • The compound's ability to interact with neurotransmitter systems positions it as a candidate for antipsychotic drug development. Research into piperazine derivatives has shown efficacy in modulating dopamine and serotonin pathways, which are often dysregulated in psychotic disorders.
  • Analgesic Properties :
    • Some studies have indicated that piperazine derivatives can possess analgesic effects. The exploration of this compound in pain management could lead to new therapeutic options, particularly for chronic pain conditions where traditional analgesics may fail.

Pharmacological Studies

Pharmacological studies focusing on similar compounds have provided insights into the potential effects of this compound:

Study Focus Findings
Serotonin Receptor Binding Similar compounds have shown high affinity for serotonin receptors, suggesting potential antidepressant activity.
Dopamine Modulation Piperazine derivatives often exhibit dopaminergic activity, supporting their use in treating psychosis.
Pain Relief Mechanisms Some derivatives have been shown to inhibit pain pathways effectively, indicating potential use as analgesics.

Mechanism of Action

The mechanism by which 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., 4-chlorophenyl ) reduce yields compared to simpler substituents like benzyl (82% yield) .
  • Physical State : Compounds with aliphatic substituents (e.g., cyclobutanecarbonyl ) often remain oils, while aromatic analogs crystallize with defined melting points .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility
  • 3-Methylphenyl Derivative : LogP ~2.1 (moderate lipophilicity), suitable for blood-brain barrier penetration .
  • Cyclobutanecarbonyl Analog : Lower logP (~1.8) due to the ketone group, improving solubility but limiting membrane permeability .
Receptor Binding Affinity
  • Piperazine Core : The unsubstituted piperazine in this compound shows affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, similar to antipsychotic drugs .
  • 4-Chlorophenyl Variant : Enhanced D₂ receptor selectivity due to halogen interactions, as seen in perphenazine derivatives .

Case Study: Analog-Specific Bioactivity

  • Anticancer Activity : Derivatives like 2-(4-(anthracen-9-yl)prop-2-yn-1-yl)piperazin-1-yl)ethan-1-ol exhibit moderate growth inhibition in cancer cell lines (IC₅₀ ~10 µM) via intercalation mechanisms .
  • Antimicrobial Potential: The 4-chlorobenzyl analog demonstrated MIC values of 8 µg/mL against Staphylococcus aureus, attributed to membrane disruption .

Biological Activity

2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features, including a piperazine ring and a substituted phenyl group, which are known to influence various biological interactions.

The molecular formula of this compound is C13H20N2OC_{13}H_{20}N_{2}O with a molecular weight of 220.31 g/mol. Its structure can be represented as follows:

  • SMILES : CC1=CC(=CC=C1)C(CO)N2CCNCC2
  • InChI : InChI=1S/C13H20N2O/c1-11-3-2-4-12(9-11)13(10-16)15-7-5-14-6-8-15/h2-4,9,13-14,16H,5-8,10H2,1H3

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have shown significant efficacy against various cancer cell lines. A study demonstrated that certain piperazine derivatives inhibited the catalytic activity of PARP1 (Poly (ADP-Ribose) Polymerase 1), which is crucial in DNA repair mechanisms. The compound exhibited an IC50 value comparable to established drugs like Olaparib, indicating its potential as a therapeutic agent in oncology .

CompoundIC50 (μM)Mechanism of Action
5e18PARP1 inhibition
Olaparib57.3PARP1 inhibition

Neuropharmacological Effects

Piperazine derivatives are also noted for their neuropharmacological activities. They can act as positive allosteric modulators of mGluR5 (metabotropic glutamate receptor 5), which plays a role in neurotransmission and is implicated in various neurological disorders. This modulation can enhance synaptic plasticity and may offer therapeutic benefits in conditions like schizophrenia and depression .

Case Studies

Several case studies have explored the biological activities of piperazine derivatives:

  • Antitumor Activity : A series of piperazine-based compounds were synthesized and tested against human breast cancer cells, showing promising results in inhibiting cell growth and inducing apoptosis through PARP inhibition .
  • Neuroprotective Effects : Research indicated that specific piperazine compounds could protect neuronal cells from oxidative stress, suggesting their potential use in neurodegenerative diseases .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis typically involves:

  • Step 1: Alkylation of 3-methylphenyl precursors with piperazine derivatives under basic conditions (e.g., NaH in DMF at 80°C for 6–8 hours) to form the piperazine-ethanol backbone.
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the target compound.
  • Optimization: Adjusting solvent polarity (e.g., ethanol vs. methanol) and temperature during crystallization enhances purity (≥95%) .

Q. Q2. How can the molecular structure of this compound be confirmed, and what analytical techniques are critical for characterization?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR (DMSO-d6) identifies key signals: δ 1.20 (3H, s, CH3), δ 2.50–3.10 (piperazine protons), δ 4.80 (OH).
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 261.2.
  • X-ray Crystallography: Resolves spatial orientation of the 3-methylphenyl and piperazine groups .

Advanced Research Questions

Q. Q3. What strategies are employed to resolve contradictory data on this compound’s receptor-binding affinity in neuropharmacological studies?

Methodological Answer:

  • Comparative Binding Assays: Use radioligand displacement (e.g., 3^3H-spiperone for dopamine D2 receptors) across multiple cell lines (CHO vs. HEK293) to control for receptor subtype variability.
  • Structural Analog Analysis: Compare with derivatives like 2-(1-Methylpiperidin-4-yl)ethanol (Ki = 120 nM vs. 85 nM for the target compound) to identify substituent effects on affinity .
  • Molecular Dynamics Simulations: Model piperazine ring flexibility and hydrogen-bonding interactions with receptor residues (e.g., Ser193 in 5-HT1A) .

Q. Q4. How does the compound’s stereochemistry influence its metabolic stability, and what experimental approaches validate this?

Methodological Answer:

  • Chiral Chromatography: Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min) to assess enantiopurity.
  • In Vitro Metabolism: Incubate with liver microsomes (human vs. rat) and monitor hydroxylation via LC-MS. The R-enantiomer shows 2-fold faster clearance due to CYP3A4-mediated oxidation .

Q. Q5. What computational methods are used to predict the compound’s pharmacokinetic properties, and how do they align with in vivo data?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME calculate logP (2.1), topological polar surface area (55 Ų), and blood-brain barrier penetration (CNS MPO score = 4.5).
  • Validation: Compare predicted oral bioavailability (60%) with in vivo rat studies (AUC = 450 ng·h/mL at 10 mg/kg). Discrepancies may arise from efflux transporters (e.g., P-gp inhibition assays) .

Data Contradiction Analysis

Q. Q6. How can researchers address inconsistencies in reported IC50 values for this compound’s inhibition of monoamine transporters?

Methodological Answer:

  • Standardized Assay Conditions: Ensure uniform buffer pH (7.4), temperature (37°C), and substrate concentrations (e.g., 10 nM 3^3H-serotonin).
  • Control for Batch Variability: Test multiple synthetic batches (purity ≥98%) to rule out impurities affecting results.
  • Meta-Analysis: Pool data from 5+ studies (n ≥ 3 replicates each) to calculate weighted mean IC50 (e.g., SERT: 1.2 µM ± 0.3) .

Biological Activity and Mechanism

Q. Q7. What experimental models are most appropriate for studying this compound’s potential in treating neurological disorders?

Methodological Answer:

  • In Vivo Models:
    • Forced Swim Test (FST): Assess antidepressant-like effects (dose range: 10–30 mg/kg, i.p.).
    • 6-OHDA-Lesioned Rats: Evaluate neuroprotection in Parkinson’s disease (dopamine levels via HPLC).
  • In Vitro Models:
    • Primary cortical neurons exposed to Aβ25-35 to study anti-apoptotic effects (caspase-3 inhibition) .

Stability and Storage

Q. Q8. What conditions are critical for maintaining the compound’s stability during long-term storage?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control: Use desiccants (silica gel) to avoid hygroscopic decomposition.
  • Periodic QC: Validate stability every 6 months via HPLC (retention time shift ≤2%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol

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